Structural Analysis of (S)-1-Boc-3-aminopiperidine: A Technical Guide
Structural Analysis of (S)-1-Boc-3-aminopiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its piperidine (B6355638) core is a common motif in a wide range of biologically active compounds, and the presence of a chiral amine at the 3-position allows for stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in multi-step syntheses.[2] A thorough understanding of the three-dimensional structure and conformational behavior of this molecule is crucial for its effective application in the design and synthesis of novel therapeutics.
This technical guide provides an in-depth structural analysis of (S)-1-Boc-3-aminopiperidine, compiling crystallographic, spectroscopic, and computational data. It also includes detailed experimental protocols for the characterization of this and similar molecules.
Molecular Structure and Conformation
The structural integrity and conformational preferences of (S)-1-Boc-3-aminopiperidine are fundamental to its utility as a chiral building block. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc group and the amino group at the C3 position can exist in either axial or equatorial orientations.
Crystallographic Analysis
A detailed crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the chair conformation and the stereochemistry at the C3 position.
Table 1: Predicted Crystallographic Parameters for (S)-1-Boc-3-aminopiperidine (based on related structures)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ (typical for chiral molecules) |
| Piperidine Ring Conformation | Chair |
| C3-Amino Group Orientation | Equatorial |
| N1-Boc Group Orientation | Equatorial |
Conformational Analysis in Solution
In solution, the piperidine ring of (S)-1-Boc-3-aminopiperidine is expected to undergo rapid chair-chair interconversion. However, the equilibrium will strongly favor the conformer with the bulky Boc and amino substituents in the equatorial positions. The conformational free energies of substituted piperidines have been studied, and for most substituents, the equatorial conformation is more stable.
Computational studies using Density Functional Theory (DFT) can provide further insights into the conformational landscape of the molecule, including the relative energies of different conformers and the rotational barriers of the Boc group.
Spectroscopic Data
Spectroscopic techniques are essential for confirming the identity and purity of (S)-1-Boc-3-aminopiperidine and for elucidating its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules.
Table 2: ¹H NMR Spectral Data for (S)-1-Boc-3-aminopiperidine (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.8 - 3.0 | m | 4H | Piperidine ring protons (H2, H6) |
| ~2.8 | m | 1H | Piperidine ring proton (H3) |
| ~1.8 - 1.2 | m | 4H | Piperidine ring protons (H4, H5) |
| 1.45 | s | 9H | Boc group (-C(CH₃)₃) |
| 1.3 (broad s) | s | 2H | Amino group (-NH₂) |
Table 3: ¹³C NMR Spectral Data for (S)-1-Boc-3-aminopiperidine (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 154.7 | Carbonyl carbon (Boc C=O) |
| 79.5 | Quaternary carbon (Boc -C(CH₃)₃) |
| ~50 | Piperidine ring carbon (C3) |
| ~45 | Piperidine ring carbons (C2, C6) |
| ~30 | Piperidine ring carbon (C4) |
| 28.4 | Methyl carbons (Boc -C(CH₃)₃) |
| ~25 | Piperidine ring carbon (C5) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for (S)-1-Boc-3-aminopiperidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3360 | Medium, sharp | N-H stretch (primary amine) |
| 2975, 2850 | Strong | C-H stretch (aliphatic) |
| 1690 | Strong | C=O stretch (urethane carbonyl) |
| 1420 | Medium | C-N stretch |
| 1170 | Strong | C-O stretch (urethane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Table 5: Mass Spectrometry Data for (S)-1-Boc-3-aminopiperidine
| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |
| ESI-MS | Positive | 201.1603 | 201.16 | 145 (M-tBu+H)⁺, 101 (M-Boc+H)⁺ |
Experimental Protocols
Single Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional structure of the molecule in the solid state.
Methodology:
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Crystal Growth: High-quality single crystals of (S)-1-Boc-3-aminopiperidine can be grown by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol (B129727), or ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the solution-state structure and confirm the identity and purity of the compound.
Methodology:
-
Sample Preparation: A sample of (S)-1-Boc-3-aminopiperidine (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
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Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction) and the spectra are analyzed to assign the chemical shifts and coupling constants to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed between two KBr plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass spectrum is recorded in the positive ion mode.
-
Data Analysis: The molecular ion peak ([M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern can provide additional structural information.
Visualization of Experimental Workflows
Workflow for Structural Elucidation
Caption: Workflow for the complete structural elucidation of (S)-1-Boc-3-aminopiperidine.
NMR Data Acquisition and Analysis Pathway
Caption: Logical flow for NMR-based structural analysis of (S)-1-Boc-3-aminopiperidine.
Conclusion
The structural analysis of (S)-1-Boc-3-aminopiperidine reveals a molecule with a well-defined conformational preference, crucial for its application in stereoselective synthesis. While a definitive single-crystal X-ray structure remains to be published, data from analogous compounds strongly suggest a chair conformation with equatorial substituents. Spectroscopic data, particularly from NMR, provide a robust method for confirming the identity, purity, and solution-state structure of this important chiral building block. The detailed protocols and data presented in this guide serve as a valuable resource for researchers utilizing (S)-1-Boc-3-aminopiperidine in the development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. drawellanalytical.com [drawellanalytical.com]
